molecular formula C19H22O3 B152326 Deoxyneocryptotanshinone CAS No. 27468-20-8

Deoxyneocryptotanshinone

Cat. No.: B152326
CAS No.: 27468-20-8
M. Wt: 298.4 g/mol
InChI Key: UPLOJIODCUTBOZ-UHFFFAOYSA-N
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Description

Deoxyneocryptotanshinone is a natural tanshinone . It is a high affinity BACE1 (Beta-secretase) inhibitor with an IC50 value of 11.53 μM . It also shows a promising dose-dependent inhibition of protein tyrosine phosphatase 1B (PTP1B) with an IC50 value of 133.5 μM .


Synthesis Analysis

The synthesis of this compound involves the tanshinone biosynthetic pathway in Salvia miltiorrhiza . An in vitro assay revealed that it could catalyze the hydroxylation of four para-quinone-type tanshinones, namely neocryptotanshinone, this compound, and danshenxinkuns A and B .


Chemical Reactions Analysis

This compound is involved in the hydroxylation of four para-quinone-type tanshinones . This process is catalyzed by CYP81C16, a member of the CYP71 clan, identified in S. miltiorrhiza .

Scientific Research Applications

Cryptotanshinone in Ovarian Cancer

Cryptotanshinone, a component of Salvia miltiorrhiza Bunge, shows promise as a therapeutic agent against ovarian cancer. It inhibits cell glucose metabolism in ovarian cancer cells by targeting the STAT3/SIRT3/HIF-1α signaling pathway. This leads to decreased glucose uptake and lactate production, reducing the expression of glycolysis-related proteins like GLUT1, LDHA, and HK2. The suppression of STAT3/SIRT3/HIF-1α signaling indicates its potential as a chemotherapeutic agent (Yang et al., 2018).

Cryptotanshinone in Polycystic Ovary Syndrome (PCOS)

Cryptotanshinone has shown significant effects in reversing reproductive and metabolic disturbances in PCOS model rats. It improved body weight, ovarian morphology, and balanced serum biochemical indicators like testosterone and luteinizing hormone. The study suggests cryptotanshinone's role in rebalancing reproductive and metabolic disturbances, potentially making it a therapeutic agent for PCOS treatment (Yu et al., 2014).

Cryptotanshinone in Insulin Resistance and Glucose Metabolism

Cryptotanshinone also impacts insulin resistance and glucose metabolism. It reversed ovarian insulin resistance in mice by activating insulin signaling and regulating glucose transporters and hormone-synthesizing enzymes. This suggests its potential role in treating ovulatory dysfunction associated with PCOS (Huang et al., 2014).

Antidiabetes and Antiobesity Effects

Cryptotanshinone has demonstrated potent antidiabetic and antiobesity effects, both in vitro and in vivo, by activating the AMP-activated protein kinase (AMPK) pathway. This suggests its use in treating metabolic disorders like type 2 diabetes and obesity (Kim et al., 2007).

Cryptotanshinone in Acne Treatment

An integrated proteomics and metabolomics study linked Cryptotanshinone's action mechanisms to the treatment of acne. It regulates glycolysis/gluconeogenesis, IL-17 signaling, and biosynthesis of unsaturated fatty acids, suggesting its potential as a safe and effective drug for acne treatment (Zhu et al., 2021).

Safety and Hazards

The safety data sheet of Deoxyneocryptotanshinone suggests ensuring adequate ventilation and providing accessible safety shower and eye wash station . Personal protective equipment such as safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator are recommended .

Biochemical Analysis

Biochemical Properties

Deoxyneocryptotanshinone interacts with several enzymes and proteins. It is a high-affinity inhibitor of BACE1 (Beta-secretase), with an IC50 value of 11.53 μM . It also shows a promising dose-dependent inhibition of protein tyrosine phosphatase 1B (PTP1B) with an IC50 value of 133.5 μM . These interactions suggest that this compound plays a significant role in biochemical reactions.

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to inhibit lipopolysaccharide-induced inflammation by suppressing NF-κB and iNOS signaling pathways . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits BACE1, a key enzyme involved in the production of amyloid-beta peptides in Alzheimer’s disease . It also inhibits PTP1B, an enzyme that negatively regulates insulin signaling, suggesting a potential role in diabetes management .

Temporal Effects in Laboratory Settings

While specific studies detailing the temporal effects of this compound in laboratory settings are limited, it is known that it can catalyze the hydroxylation of four para-quinone-type tanshinones . This suggests that this compound may have long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

Specific studies detailing the dosage effects of this compound in animal models are currently limited. It has been shown to inhibit inflammatory symptoms and nociceptive behaviors in a dose-dependent manner in an MSU-induced pain model in mice .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been found to participate in the adipocytokine signaling pathway, which plays a crucial role in regulating energy metabolism, inflammation, and insulin sensitivity .

Properties

IUPAC Name

1-hydroxy-8,8-dimethyl-2-propan-2-yl-6,7-dihydro-5H-phenanthrene-3,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O3/c1-10(2)14-16(20)12-7-8-13-11(6-5-9-19(13,3)4)15(12)18(22)17(14)21/h7-8,10,20H,5-6,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLOJIODCUTBOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C2=C(C3=C(C=C2)C(CCC3)(C)C)C(=O)C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deoxyneocryptotanshinone
Reactant of Route 2
Deoxyneocryptotanshinone
Reactant of Route 3
Deoxyneocryptotanshinone
Reactant of Route 4
Deoxyneocryptotanshinone
Reactant of Route 5
Deoxyneocryptotanshinone
Reactant of Route 6
Deoxyneocryptotanshinone

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